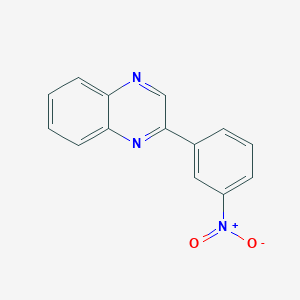
Trimethylsilyl (trimethylsilyl)acetate
Übersicht
Beschreibung
- Trimethylsilyl (trimethylsilyl)acetate, also known as methyl trimethylsilylacetate , is a chemical compound with the formula C<sub>5</sub>H<sub>12</sub>O<sub>2</sub>Si .
- It consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule.
- This structural group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
- Trimethylsilyl (trimethylsilyl)acetate can be synthesized from chlorotrimethylsilane and trimethylsilyl acetate .
- The reaction involves the substitution of a hydrogen in the hydroxyl group of acetate with a trimethylsilyl group.
Molecular Structure Analysis
- The molecular formula of trimethylsilyl (trimethylsilyl)acetate is C<sub>5</sub>H<sub>12</sub>O<sub>2</sub>Si .
- It has a molecular weight of 132.233 Da .
Chemical Reactions Analysis
- Trimethylsilyl (trimethylsilyl)acetate is often used as a trimethylsilylating reagent to derivatize non-volatile compounds, such as alcohols, phenols, or carboxylic acids.
- The trimethylsiloxy groups formed on the molecule enhance volatility, making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Physical And Chemical Properties Analysis
- Density : 0.9±0.1 g/cm³
- Boiling Point : 107.5±0.0 °C at 760 mmHg
- Refractive Index (n20/D) : 1.417 (lit.)
- Flash Point : 4.4±0.0 °C
- Molar Refractivity : 35.7±0.3 cm³/mol
- Polar Surface Area : 26 Ų
Wissenschaftliche Forschungsanwendungen
Diastereoselective Synthesis
Trimethylsilyl derivatives are pivotal in diastereoselective synthesis, facilitating the construction of complex molecules. For instance, trimethylsilyl trifluoromethanesulfonate has been employed in the Prins cyclization of acrylyl enol ethers to synthesize dihydropyrans, showcasing its utility in the total synthesis of natural products such as the (+)-civet compound (Sultana et al., 2013).
Hydrosilylation of Carbonyl Groups
Research has demonstrated the role of trimethylsilyl compounds in the hydrosilylation of carbonyl groups. A study investigating the hydrosilylation reaction catalyzed by tris(pentafluorophenyl)borane highlighted the formation of a stable complex with trimethylsilane, underscoring the mechanistic insights into such reactions (Sakata & Fujimoto, 2013).
Preparation of Binary Alloys and Organometallic Compounds
Trimethylsilyl acetate elimination reaction has been utilized in the preparation of binary alloys like HgTe and CdTe, showcasing its importance in material science. This method has enabled the synthesis and characterization of novel compounds through NMR spectroscopy, electron ionization mass spectroscopy, and elemental analysis (Higa & Fallis, 2002).
Study of Waterglass Aging
The aging process of waterglass has been studied using the trimethylsilyl method, which facilitated the analysis of oligomeric silicate species. This method has provided valuable insights into the changes in the composition of waterglass over time, contributing to the understanding of its properties and potential applications (Pan et al., 2010).
Synthesis of N-Vinyl Derivatives of Nucleobases
The flexibility of trimethylsilyl trifluoromethanesulfonate as a Lewis acid catalyst has been exploited in the synthesis of N-vinyl derivatives of nucleobases, highlighting its applicability in the modification of biomolecules for research and therapeutic applications (Dalpozzo et al., 2004).
Safety And Hazards
- Trimethylsilyl (trimethylsilyl)acetate is flammable and can form explosive mixtures with air.
- It may cause skin and eye irritation.
- Proper protective measures should be taken during handling and storage.
Zukünftige Richtungen
- Further research could explore novel applications of trimethylsilyl (trimethylsilyl)acetate in organic synthesis and analytical chemistry.
Remember to handle this compound with care due to its flammability and potential irritant properties. If you have any specific questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
trimethylsilyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2,3)7-8(9)10-12(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHDMLCJRMZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369951 | |
| Record name | Trimethylsilyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl (trimethylsilyl)acetate | |
CAS RN |
24082-11-9 | |
| Record name | Trimethylsilyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl (trimethylsilyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



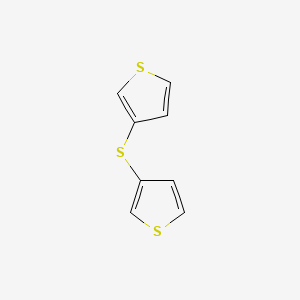
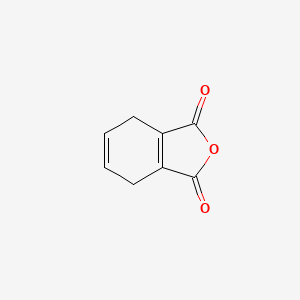
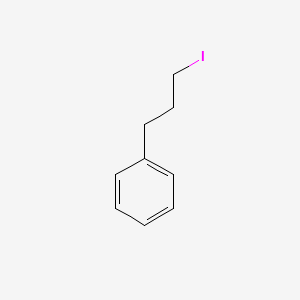

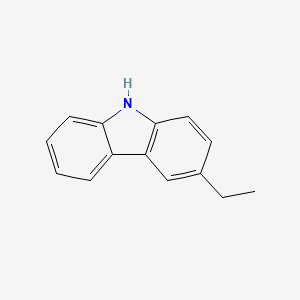
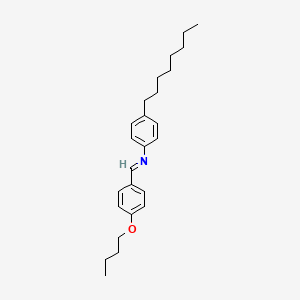
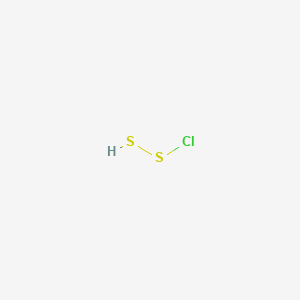
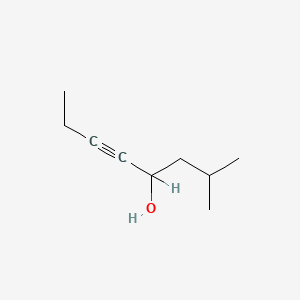
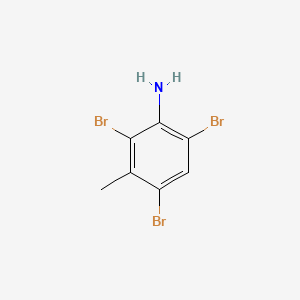
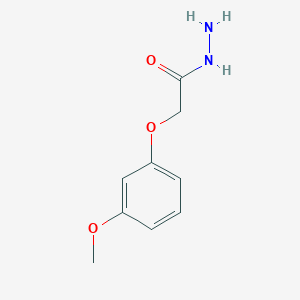
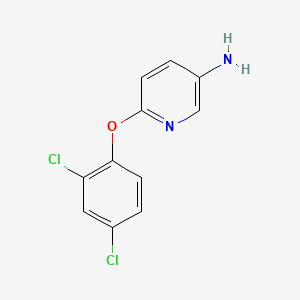
![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
